Cimiracemoside A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

what is the biological activity of Cimiracemoside A

Chemical Identity and Classification

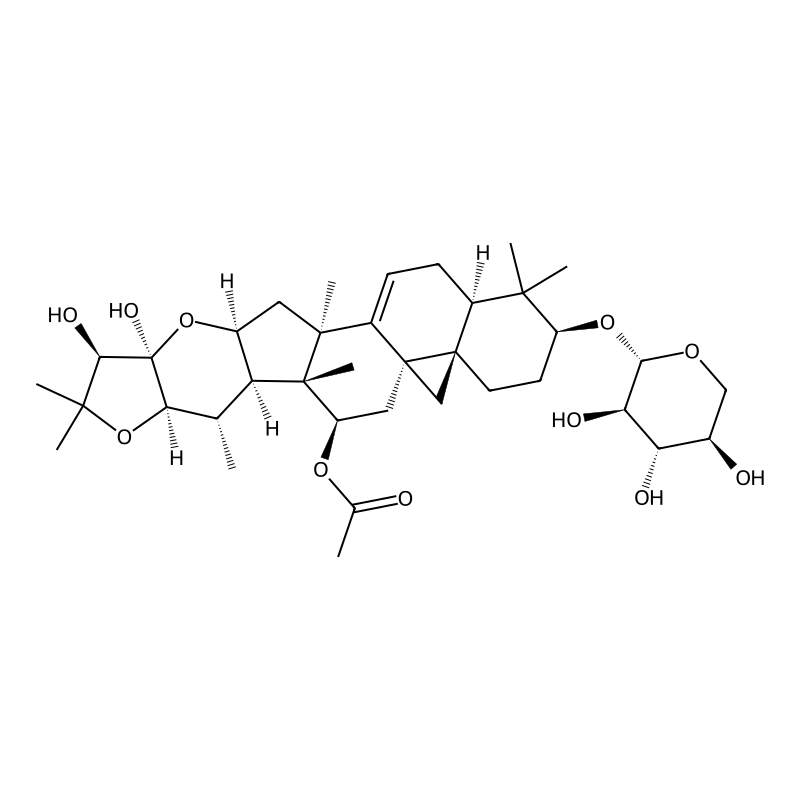

Cimiracemoside A is a 9,19-cyclolanostane-type triterpene xyloside isolated from the rhizomes of Cimicifuga racemosa (also known as Actaea racemosa or Black Cohosh) [1]. Its systematic IUPAC name is 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside [1].

Biological Context of the Cimicifuga Genus

While the specific activity of this compound is not detailed, the Cimicifuga genus, to which its source plant belongs, is rich in compounds with documented biological effects. The table below summarizes the major compound classes and their general activities.

Table 1: Bioactive Compound Classes in Cimicifuga Species

| Compound Class | Key Examples | General Reported Biological Activities |

|---|---|---|

| Triterpene Glycosides | Actein, 23-epi-26-deoxyactein, Cimicifugoside [2] | Anti-cancer, anti-inflammatory, antiviral, anti-osteoporosis, effects on bone metabolism [2]. |

| Phenylpropanoids | Caffeic acid, Ferulic acid, Isoferulic acid, Fukinolic acid [2] | Antioxidant, anti-inflammatory, inhibition of enzymes like neutrophil elastase [2]. |

| Flavonoids | Formononetin, Kaempferol [2] | Estrogenic activity [2]. |

| Alkaloids | Cyclocimipronidine, Cimipronidine [2] | Information from search results is insufficient to summarize. |

Proposed Experimental Workflow for Activity Profiling

To systematically investigate the biological activity of a compound like this compound, the following integrated workflow is recommended. This approach combines isolation, analytical characterization, and bioactivity screening.

Experimental workflow from plant material to bioactive lead identification.

Detailed Methodologies

Chemical Analysis and Identification

- Extraction & Isolation: Plant rhizomes are dried, powdered, and typically extracted with methanol or ethanol (e.g., 80% methanol aqueous solution) using techniques like ultrasonic extraction [3]. Subsequent isolation of individual compounds is achieved through various chromatographic techniques.

- Structural Elucidation: As performed for this compound, this involves 1D- and 2D-Nuclear Magnetic Resonance (NMR) experiments and High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HRESIFTMS) for precise molecular formula determination [1].

- Analytical Quantification: For stability and activity studies, High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) is standard. A C18 column with a water-acetonitrile gradient mobile phase is commonly used. Triterpene glycosides like this compound are typically detected at 203 nm [4].

Profiling Biological Activity Given the activities of related compounds, the following assays are relevant:

- Anti-inflammatory Activity: Screen for inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in a lipopolysaccharide (LPS)-induced model using human lung epithelial cells or macrophages [3] [2]. Assess inhibition of enzymes like neutrophil elastase [2].

- Anticancer Activity: Evaluate cytotoxicity and cell proliferation inhibition against a panel of cancer cell lines. Further investigate mechanisms like apoptosis induction and cell cycle arrest (e.g., in the G2/M phase) [5] [6].

- Signaling Pathway Analysis: Use techniques like Western blotting or immunoassay to determine the compound's effect on key pathways, such as NF-κB, MAPK, JAK/STAT, or PI3K/Akt/mTOR [3] [6]. Molecular docking can predict affinity for core targets like IL-6, TNF-α, and TLR4 [3].

Key Insights for Future Research

- Stability Considerations: Triterpene glycosides as a class are generally stable under various temperature and humidity conditions, unlike the more labile polyphenols found in the same plant [4]. This is a positive feature for drug development.

- Advanced Analytical Techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for analyzing complex mixtures like plant extracts. It provides superior sensitivity and fragmentation data, allowing for precise identification and quantification of trace components [7].

References

- 1. : A New Cycloanostanol Xyloside from the... This compound [jstage.jst.go.jp]

- 2. Phytochemistry & Ethno Studies of Cimicifuga: Review [sciencedirect.com]

- 3. The Effect Components and Mechanisms of Action ... [pmc.ncbi.nlm.nih.gov]

- 4. Stability Evaluation of Selected Polyphenols and ... [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of curcumin action in signaling ... [pubmed.ncbi.nlm.nih.gov]

- 6. Curcumin: Modulator of Key Molecular Signaling Pathways ... [mdpi.com]

- 7. - LC vs MS - LC / MS : Techniques, Use Cases... - Creative Proteomics MS [creative-proteomics.com]

AMPK Activation by Cimicifuga Racemosa Constituents

A 2024 study used machine learning (ML) models to comprehensively screen 95 chemically defined constituents of a Cimicifuga racemosa (CR) extract for their potential to activate AMPK [1]. The key findings are summarized in the table below.

| Aspect | Summary of Findings from Machine Learning Study |

|---|---|

| Overall Conclusion | CR extract is a potent source of AMPK activators; this activity is primarily driven by its triterpene saponins and their aglycones [1]. |

| Machine Learning Models | Three models were used: Deep Neural Networks (DNN), Logistic Regression Classification (LRC), and Random Forest Classification (RFC) [1]. |

| Model Performance | LRC had the highest test accuracy (90.2%), but DNN and RFC showed superior precision, sensitivity, and specificity [1]. |

| Prediction for CR Constituents | All triterpene saponins and aglycones in the CR extract were predicted to be AMPK activators. Only three non-triterpene compounds were predicted as non-activators [1]. |

| Implication for Cimiracemoside A | As this compound is a well-characterized triterpene saponin found in CR, the ML study strongly suggests it is a predicted AMPK activator [1]. |

Based on the broader research context, the following experimental workflow is typically employed to validate AMPK activation, which would be applicable to a specific compound like this compound.

Experimental workflow for validating AMPK activation by a compound like this compound, integrating in vitro and in vivo methods.

The AMPK Signaling Pathway

To understand how a compound like this compound exerts its effects, the following diagram illustrates the core AMPK signaling pathway, which is conserved across many tissues and is targeted by CR extracts [1] [2] [3].

Core AMPK signaling pathway, showing activation by energy stress and key downstream metabolic effects.

How to Proceed with Your Research

Given the promising but indirect evidence for this compound, here are concrete steps you can take to build upon the existing research for your drug development efforts:

- Confirm Structural Class: Verify that this compound is structurally classified as a triterpene saponin. If so, the ML predictions provide a strong rationale for its experimental investigation as an AMPK activator [1].

- Source the Compound: For experimental validation, you will need a purified standard of this compound. Chemical suppliers that specialize in natural products or phytochemicals are potential sources.

- Follow the Protocol: Adopt the experimental workflow. The use of HepaRG cells and diabetic (ob/ob) mouse models has already been demonstrated as a valid approach for testing CR extracts and their components [1].

- Investigate the ADaM Site: Consider exploring if this compound's activation mechanism involves the Allosteric Drug and Metabolism (ADaM) site on the β subunit of AMPK, as this is a known mechanism for other natural activators and can offer insights for optimizing its structure [3].

References

Cimiracemoside A in black cohosh extracts

Chemical Profile and Identification

Cimiracemoside A is a triterpene glycoside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh) [1] [2]. It belongs to the 9,19-cyclolanostane-type (cycloartane) triterpenes, which are considered a key active principle of the plant [2].

The compound's structure has been identified as 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside [1]. Structure elucidation is typically performed using 1D- and 2D-NMR experiments, along with high-resolution electrospray ionization Fourier transformation mass spectrometry (HRESIFTMS) [1].

Analytical Methods and Protocols

The complex mixture of triterpenoids in Black Cohosh necessitates robust separation techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

HPLC Analysis

HPLC operates on the principle of separating analytes based on their differential partitioning between a stationary phase and a high-pressure mobile phase [3]. For triterpene saponins, common parameters include:

- Stationary Phase: Reversed-phase C18 columns [4].

- Mobile Phase: Typically a binary gradient system, such as water-acetic acid and acetonitrile [4].

- Detection: Common detectors include Evaporative Light Scattering Detectors (ELSD) [5] or mass spectrometry (LC-MS) for higher sensitivity and specificity [3].

Isolation Protocol

A published method for isolating this compound and related triterpenes uses High-Speed Countercurrent Chromatography (HSCCC) coupled with ELSD [5]. Key parameters are summarized below:

| Parameter | Specification |

|---|---|

| Technique | High-Speed Countercurrent Chromatography (HSCCC) |

| Sample Prep | Accelerated solvent extraction for defatting and triterpene enrichment [5]. |

| Solvent System | n-Hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v) [5]. |

| Detection | Evaporative Light Scattering Detector (ELSD) [5]. |

| Reported Purity | 96.2% for this compound [5]. |

Biological Activity and Research Context

While direct studies on this compound's efficacy are limited, research on structurally similar Black Cohosh triterpenoids provides context for potential mechanisms.

Cytotoxicity and Signaling Pathways

Studies on other cimigenol-type triterpenoids have shown cytotoxic activity against cancer cell lines. The proposed mechanism involves induction of programmed cell death (apoptosis), as evidenced by Annexin V/propidium iodide double-staining [2]. Structural features such as a methyl or acetyl group at position C-25 and an arabinose moiety at position C-3 appear to increase cytotoxic potency [2].

The following diagram illustrates the experimental workflow for evaluating the cytotoxic potential of these triterpenoids, from isolation to mechanistic studies:

Experimental workflow for cytotoxic evaluation of Black Cohosh triterpenoids.

Safety and Toxicity Considerations

While Black Cohosh preparations are widely used, safety concerns exist. Extracts have been associated with rare cases of liver toxicity, prompting regulatory agencies in the US, UK, and EU to issue cautionary labels [6]. The US National Toxicology Program (NTP) has reported that Black Cohosh extract can induce genotoxicity, such as chromosomal damage in animal studies [6]. The complex composition of commercial extracts, which can vary markedly, is a significant factor in their safety profile [6].

Knowledge Gaps and Future Research

Substantial knowledge gaps exist regarding this compound. Future research should prioritize:

- Comprehensive Bioactivity Profiling: Systematic evaluation of cytotoxicity, anti-inflammatory, and metabolic effects.

- Mechanism of Action Studies: Detailed investigation into molecular targets and signaling pathways.

- Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Determination of the compound's pharmacokinetics.

- Hepatotoxicity Assessment: Specific investigation of its role in the liver liability associated with Black Cohosh extracts.

References

- 1. : A New Cycloanostanol Xyloside from the... This compound [jstage.jst.go.jp]

- 2. Structure-Guided Identification of Black Cohosh (Actaea ... [mdpi.com]

- 3. Principles and Applications of High - Performance ... Liquid [biomedpharmajournal.org]

- 4. sciencedirect.com/topics/materials-science/ high - performance - liquid ... [sciencedirect.com]

- 5. D | CAS:290821-39-5 | Manufacturer ChemFaces Cimiracemoside [chemfaces.com]

- 6. Review of black cohosh-induced toxicity and adverse ... [pmc.ncbi.nlm.nih.gov]

Cimiracemoside A Overview & Chemical Data

Cimiracemoside A is a 9,19-cyclolanostane-type triterpene xyloside first isolated from the rhizome of Cimicifuga racemosa (black cohosh) [1]. The structure was determined as 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside through 1D/2D-NMR and high-resolution mass spectrometry techniques [1].

The table below summarizes its core physicochemical properties:

| Property | Description |

|---|---|

| IUPAC Name | Information not available in search results |

| Molecular Formula | C37H56O11 [2] |

| Molecular Weight | 676.84 g/mol (calculated from formula) |

| CAS Registry Number | Information not available in search results |

| PubChem CID | 21606551 [2] |

| Natural Source | Rhizomes of Cimicifuga racemosa (black cohosh) [1] |

| Compound Type | 9,19-Cyclolanostane-type triterpene xyloside [1] |

| Melting Point | Information not available in search results |

| Experimental Spectral Data | NMR (1D & 2D), HRESIFTMS [1] |

Cimiracemoside C: A Related Bioactive Compound

While data for this compound is limited, information on Cimiracemoside C is more readily available. It is also found in Cimicifuga species and has documented biological activity, which may provide useful context for researchers [3] [4].

| Property | Description |

|---|---|

| Molecular Formula | C35H56O9 [5] [3] |

| Molecular Weight | 620.81 g/mol [3] [4] |

| CAS Number | 256925-92-5 [3] [4] |

| PubChem CID | 15541911 [5] [3] |

| Biological Activity | AMPK activation; shows anti-diabetic potential in studies with diabetic ob/ob mice [3] [4]. |

| Key In Vitro Protocol | AMPK Activation Assay: Investigated in HepaRG cells. Test compounds (e.g., Cimiracemoside C) are compared to a control like metformin for their ability to activate AMP-activated protein kinase (AMPK) [4]. |

Research Workflow for Natural Product Investigation

For a comprehensive investigation of a natural product like this compound, a multi-faceted approach is necessary. The following diagram outlines a potential research workflow that integrates various methods to move from isolation to mechanistic understanding.

This workflow visualizes the key stages in natural product research, from initial isolation to mechanistic studies.

Guidance for Further Research

Given the scarcity of detailed data on this compound, here are suggestions for your continued research:

- Consult Specialized Databases: Use scientific databases like PubChem [2] and Reaxys for deeper chemical data, including spectral information.

- Explore Structural Analogs: The biological data for Cimiracemoside C (AMPK activation) [3] [4] can serve as a starting point for forming hypotheses about the potential activity of this compound.

- Review Brother Compounds: As seen with Cimiracemoside C, different saponins from the same plant source can have diverse activities. Investigating other compounds isolated alongside this compound [1] could provide valuable insights into structure-activity relationships.

References

- 1. A : A New Cycloanostanol Xyloside from the... Cimiracemoside [jstage.jst.go.jp]

- 2. | C37H56O11 | CID 21606551 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 3. C | bioactive compound | InvivoChem Cimiracemoside [invivochem.com]

- 4. C | AMPK | TargetMol Cimiracemoside [targetmol.com]

- 5. C | C35H56O9 | CID 15541911 - PubChem Cimiracemoside [pubchem.ncbi.nlm.nih.gov]

Application Notes: Extraction and Analysis of Triterpene Glycosides from Cimicifuga racemosa

Introduction

Cimicifuga racemosa (Black Cohosh) is a botanically significant plant, with roots and rhizomes used for alleviating menopausal symptoms [1] [2]. Its bioactivity is largely attributed to a complex mixture of triterpene glycosides, which are 9,19-cyclolanostane-type triterpenoids, including actein, 23-epi-26-deoxyactein, and various cimiracemosides (A, C, F) [3] [4]. Cimiracemoside A is one of the principal triterpene glycosides used for the chemical standardization and quality control of Black Cohosh extracts [4] [5]. This document provides detailed protocols for the extraction, purification, and quality control of these valuable compounds, with specific parameters for this compound.

Solvent Extraction and Parameter Optimization

The initial extraction is critical for the efficient recovery of triterpene glycosides. Both conventional and modern methods can be applied.

Accelerated Solvent Extraction (ASE)

ASE uses elevated temperature and pressure to achieve efficient and rapid extraction. The following table summarizes optimized parameters for the extraction of triterpene saponins, including this compound, from C. racemosa rhizomes [5].

Table 1: Optimized Parameters for Accelerated Solvent Extraction (ASE)

| Parameter | Optimal Range/Value | Notes and Impact on Extraction |

|---|---|---|

| Temperature | 20-28°C (Room Temperature) | Maximizes triterpene saponin recovery. Elevated temperatures (>50°C) may cause thermal degradation [5]. |

| Pressure | 1500 psi | Standard operating pressure for natural product extraction, ensuring solvents remain liquid [5]. |

| Solvent System | 20% Ethanol in Water | Provides enhanced saponin recovery. Higher ethanol concentrations (e.g., 40%) reduce efficiency for triterpenes [5]. |

| Static Time | 5 minutes | Adequate for efficient extraction; longer times show diminishing returns [5]. |

| Cycles | 2-3 cycles | Achieves >96% recovery efficiency [5]. |

Protocol:

- Sample Preparation: Dry rhizomes and roots of C. racemosa and grind to a fine, homogeneous powder.

- ASE Setup: Load the sample into the extraction cell. Set the ASE system according to the parameters in Table 1.

- Extraction: Execute the extraction program. The system will automatically fill the cell with solvent, heat and pressurize it, hold for the static time, and purge the extract into a collection vial for the specified number of cycles.

- Concentration: Combine the extracts and evaporate under reduced pressure to obtain a crude dry extract.

Standard Alcoholic Extraction

For laboratory-scale extraction without specialized ASE equipment, standard maceration or percolation with aqueous alcohols is effective. The preferred extracts for clinical research are often ethanolic (e.g., Ze 450, BNO 1055) or isopropanolic (iCR), with a drug-to-extract ratio (DER) of approximately 4.5-11:1 [4]. A typical method involves using 60% ethanol (v/v) as the solvent [4].

Purification and Isolation Protocols

Following crude extraction, chromatographic techniques are required to isolate individual triterpene glycosides like this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the cornerstone for obtaining high-purity compounds for analytical standards or bioactivity testing.

Table 2: Optimized Parameters for Prep-HPLC Purification of this compound

| Parameter | Recommended Conditions |

|---|---|

| Column Type | C18 Reversed-Phase |

| Column Scale | Analytical: 250 mm × 4.6 mm, 5 µm → Semi-Prep: 250 mm × 20 mm → Prep: 250 mm × 50 mm [5] |

| Mobile Phase | Acetonitrile-Water gradient with 0.1% Trifluoroacetic Acid (TFA) [5] |

| Gradient Program | 25% to 90% Acetonitrile over 15-30 minutes [5] |

| Detection | UV Detection (e.g., 210 nm or 254 nm) |

Protocol:

- Sample Preparation: Dissolve the crude extract in the initial mobile phase condition and filter (0.45 µm) to remove particulates.

- Method Development: Use an analytical C18 column to scout the gradient and identify the retention time of the target compound. This compound and its chlorinated derivative, 25-chlorodeoxycimigenol-3-O-β-D-xyloside, can be separated by RP-HPLC with a significant difference in retention time (ΔtR ~20 min) [3].

- Scale-Up: Systematically scale the method to a preparative column, adjusting flow rates and injection volumes accordingly while monitoring backpressure.

- Fraction Collection: Collect eluent corresponding to the peak of this compound based on the determined retention time.

- Analysis and Pooling: Analyze collected fractions by analytical HPLC-MS. Pool fractions containing pure this compound and lyophilize or evaporate to dryness.

Quality Control and Analytical Characterization

Robust quality control is essential, especially given the widespread adulteration of Black Cohosh with other Actaea species (e.g., A. americana, A. dahurica) which have different chemical profiles and safety implications [6].

High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF-MS)

This technique is powerful for metabolic profiling, marker compound identification, and distinguishing between Actaea species [6].

Key Markers for Species Identification [6]:

- Cimiracemoside C and cimifugin (a cimifugin derivative) are critical marker compounds to distinguish the North American C. racemosa from Asian Actaea species.

- The presence of 25-chlorodeoxycimigenol-3-O-β-D-xyloside is a specific feature of C. racemosa HPLC profiles and should be correctly assigned [3].

MS/MS Fragmentation: Triterpene glycosides like this compound can be characterized by their MS/MS fragmentation patterns, particularly the cleavage of the C(20)-C(27) side chain, which shows significant structural variation [6].

The following workflow diagram summarizes the complete process from raw material to characterized compound:

Important Considerations for Researchers

- Species Authentication: Always verify the botanical identity of the starting material. Adulteration with other Actaea species is common and can compromise efficacy and safety [6].

- Chemical Standardization: Reproducible extraction and purification are paramount. Standardized extracts like the isopropanolic (iCR) or ethanolic (Ze 450, BNO 1055) extracts have the strongest clinical evidence for efficacy in alleviating menopausal complaints [7] [4].

- Stability: Triterpene glycosides can be sensitive. The formation of chlorinated derivatives like 25-chlorodeoxycimigenol-3-O-β-D-xyloside may occur as an artifact during isolation or potentially as a natural prodrug conversion in vivo [3].

References

- 1. Benefits of Black Cohosh (Cimicifuga racemosa) for Women ... [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry and ethnopharmacological studies of ... [sciencedirect.com]

- 3. Chlorination Diversifies Cimicifuga racemosa Triterpene ... [pmc.ncbi.nlm.nih.gov]

- 4. Cimicifuga Racemosa Extract - an overview [sciencedirect.com]

- 5. Buy this compound | 264875-61-8 [smolecule.com]

- 6. Metabolic profiling of Actaea species extracts using high ... [sciencedirect.com]

- 7. Differentiated Evaluation of Extract-Specific Evidence on ... [pmc.ncbi.nlm.nih.gov]

Cimiracemoside A purification using preparative HPLC

Compound Profile: Cimiracemoside A

This compound is a cyclolanostane-type triterpene xyloside isolated from the rhizomes of Cimicifuga racemosa (black cohosh) [1] [2]. Its structural characteristics are key to developing a purification method.

| Property | Description |

|---|---|

| Systematic Name | 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside [1] |

| Molecular Formula | C37H56O11 [3] |

| Structure Type | 9,19-cyclolanostane triterpene monoglycoside (xylopyranose) [1] [2] |

| Key Functional Groups | Acetate ester, multiple hydroxyls, cyclopropane ring, spiro-cyclic ether [1] [2] |

| Reported Isolation | Successive chromatography on normal-phase silica gel, followed by low-pressure reversed-phase (RP-18) chromatography [2] |

Proposed Preparative HPLC Purification Strategy

Since a direct method is unavailable, this strategy builds upon techniques used to purify closely related triterpene glycosides from Cimicifuga racemosa.

Sample Preparation

Extract dried, powdered rhizomes of Cimicifuga racemosa with a suitable solvent like 70-80% aqueous methanol or ethanol [2]. The crude extract can be pre-fractionated using liquid-liquid partitioning (e.g., with n-butanol to enrich saponins) or open-column chromatography on silica gel or Sephadex LH-20 [4] [2] to obtain a fraction enriched with triterpene glycosides before preparative HPLC.

Analytical HPLC Method Scouting

First, develop a robust analytical-scale HPLC method to identify the elution window for this compound.

- Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A graded system of water (A) and acetonitrile (B), possibly with a small modifier (e.g., 0.1% formic acid) to improve peak shape.

- Detection: PDA-UV detection. Triterpene glycosides are often detected between 200-210 nm and around 250 nm [2].

- Gradient: A broad gradient from 5% B to 100% B over 30-60 minutes can help probe the compound's hydrophobicity. A related chlorinated triterpene xyloside eluted around 62 minutes on an RP-18 column with a water-acetonitrile gradient [2].

The workflow below summarizes the key stages from sample preparation to final isolation.

Scaling to Preparative HPLC

Once the analytical method is established, scale it up.

- Column: Switch to a preparative C18 column (e.g., 250 mm x 21.2 mm, 10 µm or 5 µm). The larger particle size helps reduce backpressure and solvent costs at high flow rates [5].

- Flow Rate: Increase the flow rate proportionally to the cross-sectional area of the column compared to the analytical column.

- Injection: Dissolve the pre-fractionated sample in a minimal volume of the initial mobile phase and inject multiple times for larger quantities [5].

Fraction Collection and Analysis

Use a fraction collector triggered by the UV signal. Collect the peak corresponding to the retention time of this compound. Analyze each collected fraction using your analytical HPLC method to confirm identity and assess purity [5] [2]. LC-MS is highly recommended for definitive identification based on mass ([M+H]+ or [M+Na]+) [1].

Critical Considerations for Success

- Co-eluting Impurities: Triterpene glycosides in Black Cohosh have very similar structures. A shallow gradient or isocratic elution may be necessary to resolve this compound from its analogs [4].

- Chlorinated Artifacts: Be aware that chlorinated derivatives of triterpene glycosides can form, which have significantly longer retention times on reversed-phase HPLC. This underscores the need for a robust method to separate these closely related compounds [2].

- Detection: While UV is standard, coupling with CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering Detection) can be beneficial for detecting compounds with weak chromophores [5].

- Purity vs. Yield: In preparative HPLC, there is often a trade-off between purity and yield. You may need to make multiple injections and carefully select fraction cuts to achieve ultra-pure material (>98%) for biological testing [5].

References

- 1. : A New Cycloanostanol Xyloside from the... This compound [jstage.jst.go.jp]

- 2. Chlorination Diversifies Cimicifuga racemosa Triterpene ... [pmc.ncbi.nlm.nih.gov]

- 3. | C37H56O11 | CID 21606551 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 4. Optimisation of preparative HPLC separation of four ... [sciencedirect.com]

- 5. : When to Use Analytical, Semi- HPLC ... Purification Preparative [thermofisher.com]

UPLC-Q-TOF-MS Analysis of Cimiracemoside A: Applications & Protocols

Analysis Purpose: This document details the application of Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS) for identifying, characterizing, and quantifying Cimiracemoside A, a key triterpene glycoside found in Cimicifuga (Actaea) species like Cimicifuga racemosa (Black Cohosh) [1] [2]. This compound is of significant interest in neuroprotection and anti-inflammatory research [3].

Instrumentation and Analytical Conditions

Optimal analysis of this compound requires specific chromatographic and mass spectrometric conditions, typically consistent with those used for other triterpene glycosides in Cimicifuga rhizomes [2] [4].

Table 1: Standard UPLC-Q-TOF-MS Conditions for this compound Analysis

| Parameter | Specification |

|---|---|

| UPLC Column | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) [2] or similar (e.g., Agilent ZORBAX SB-C18) [4] |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile [2] or Methanol [4] |

| Gradient Elution | Complex multi-step gradient (e.g., 5% B to 95% B over 68-75 min) [2] [4] [5] |

| Column Temperature | 40°C [2] |

| Flow Rate | 0.25 - 0.50 mL/min [2] [4] |

| Injection Volume | 1 - 2 µL [2] [4] |

| Ionization Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive and/or Negative Mode [2] [4] [5] |

| Capillary Voltage | ±2.5 - 5.5 kV [2] [4] |

| Mass Range | m/z 100 - 1500 [2] [4] |

| Collision Energy | Ramped (e.g., 10-45 eV) for MS/MS [4] |

Sample Preparation Protocol

A robust sample preparation method is adapted from protocols used for Cimicifuga rhizomes and complex herbal formulae [2] [4] [5].

2.1. Materials and Reagents

- Solvents: Methanol, acetonitrile, formic acid (all LC-MS grade).

- Water: Deionized water purified by a Milli-Q system.

- Standard: Certified reference standard of this compound (purity ≥98%).

- Samples: Powdered plant material (e.g., Cimicifuga rhizome) or herbal extracts.

2.2. Step-by-Step Procedure

- Weighing: Accurately weigh approximately 0.5 g of finely powdered sample into a conical flask.

- Extraction: Add 10 mL of 80% methanol aqueous solution. Weigh the flask to record the total mass.

- Ultrasonication: Sonicate the mixture at 50°C for 40 minutes.

- Replenishment and Filtration: Cool to room temperature. Use 80% methanol to make up for any weight loss due to evaporation. Filter the extract.

- Centrifugation: Transfer 1 mL of the filtrate to a microcentrifuge tube and centrifuge at 13,000 rpm for 10 minutes.

- Storage: Collect the supernatant and store at 4°C until UPLC-Q-TOF-MS analysis [2] [4].

The experimental workflow from sample preparation to data analysis is summarized in the following diagram:

- Diagram 1: Sample Preparation and Analysis Workflow. This flowchart outlines the key steps in preparing Cimicifuga samples for UPLC-Q-TOF-MS analysis to identify this compound [2] [4].

Data Analysis, Identification, and Applications

3.1. Metabolite Identification via MS/MS this compound is identified by comparing its accurate mass and fragmentation pattern with literature data and standard compounds. The process involves using software like UNIFI for systematic characterization [5] [3].

Table 2: Key Mass Spectrometric Characteristics of this compound and Related Compounds

| Compound Name | Plant Source | [M+H]+ / [M-H]- (m/z) | MS/MS Fragments | Key Bioactivity / Role | Reference |

|---|---|---|---|---|---|

| This compound | Cimicifuga racemosa (Black Cohosh) | Reported as a marker compound for North American species. | Characteristic fragments of triterpene glycoside. | Neuroprotective, anti-inflammatory [3] | [1] [3] |

| Cimicifugic acid D | Cimicifuga dahurica | Identified via UPLC-Q-TOF-MS. | Fragments of phenolic acids. | Anti-inflammatory | [1] |

| 12β-hydroxy cimigenol-3-O-β-D-gal | Cimicifuga heracleifolia | Identified via UPLC-Q-TOF-MS. | Fragments of triterpene glycosides. | Quality control marker | [1] |

| 26-Deoxycimicifugoside | Zixue Powder | Analyzed via UPLC-Q-TOF-MS. | Not specified in results. | Potential active component against febrile seizures [4] | [4] |

3.2. Protocol for Network Pharmacology Analysis UPLC-Q-TOF-MS is integrated with network pharmacology to elucidate the polypharmacology of this compound, a common approach for studying traditional medicine [2] [4] [3].

- Target Prediction: Upload the structure of this compound (from PubChem) to SwissTargetPrediction or similar databases to predict protein targets.

- Disease Target Collection: Retrieve targets related to a specific disease (e.g., "acute pneumonia," "neurodegeneration") from GeneCards and OMIM.

- Network Construction: Use Cytoscape to build a "Compound-Target-Pathway" network, identifying core targets.

- Enrichment Analysis: Perform GO and KEGG pathway analysis using DAVID to identify signaling pathways.

- Molecular Docking: Validate interactions by docking this compound with core targets (e.g., STAT3, NF-κB) [2] [4].

The following diagram visualizes this multi-step analytical strategy:

- Diagram 2: Integrated Analysis Strategy. This diagram shows the workflow from the initial identification of this compound via UPLC-Q-TOF-MS to the prediction of its biological mechanisms using network pharmacology and molecular docking [2] [4] [3].

3.3. Key Biological Pathways and Mechanisms Research indicates that this compound and related compounds are involved in several key signaling pathways:

- Diagram 3: Key Signaling Pathways of this compound. This graph illustrates the major signaling pathways modulated by this compound and related compounds, leading to observed anti-inflammatory and neuroprotective effects [2] [3].

Quality Control and Technical Considerations

- Standardization: Always use a certified reference standard for definitive identification and quantification.

- Method Validation: Validate the UPLC-Q-TOF-MS method for specificity, linearity, precision, and accuracy.

- Data Management: High-resolution MS data is complex; use robust informatics platforms (e.g., UNIFI) for reliable data processing and compound identification [5] [3].

Conclusion

UPLC-Q-TOF-MS is a powerful and versatile platform for the comprehensive analysis of this compound. Its integration with chemometrics and network pharmacology provides a robust framework for quality control, biomarker discovery, and mechanistic studies in drug development. The detailed protocols and structured data provided herein serve as a definitive guide for researchers.

References

- 1. Ultra-High Performance Liquid Chromatography ... [sciencedirect.com]

- 2. The Effect Components and Mechanisms of Action ... [pmc.ncbi.nlm.nih.gov]

- 3. Integrated UPLC/Q-TOF-MS/MS Analysis and Network ... [pmc.ncbi.nlm.nih.gov]

- 4. An integrated strategy of UPLC - Q - TOF - MS , network... analysis [pmc.ncbi.nlm.nih.gov]

- 5. UPLC-QTOF-MS with a chemical profiling approach for holistic ... [pmc.ncbi.nlm.nih.gov]

RP-UPLC method for Cimiracemoside A quantification

Introduction and Background

Cimiracemoside A is a triterpene glycoside recognized as a key marker compound for authenticating Black Cohosh (Actaea racemosa) [1] [2]. Its quantification is critical for ensuring the quality, authenticity, and safety of Black Cohosh dietary supplements. The need for such analytical methods is underscored by studies showing significant variability in the triterpene glycoside content of commercial products and instances of adulteration with other Actaea species, which can impact product efficacy and safety [3].

Detailed Protocol: RP-UPLC Method for this compound

This protocol is adapted from the method developed by et al. and published in Planta Medica [2].

Materials and Reagents

- Analytical Standards: this compound reference standard (purity ≥95% by HPLC).

- Chemicals: HPLC-grade Acetonitrile, HPLC-grade Methanol, and High-purity Water (e.g., Milli-Q).

- Samples: Dried and powdered rhizomes of Actaea racemosa or finished dietary supplement tablets/capsules.

Instrumentation and Chromatographic Conditions

- UPLC System: Acquity UPLC H-Class PLUS or equivalent, equipped with a PDA detector and/or ELSD.

- Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm particle size).

- Mobile Phase: Gradient of A: Water and B: Acetonitrile:Methanol (7:3, v/v).

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 2 µL.

- Detection: Due to low UV absorption of triterpenoids, Evaporative Light Scattering Detection (ELSD) is recommended. UV detection can be used at ~203 nm as an alternative.

- Gradient Program:

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN:MeOH) |

|---|---|---|

| 0.00 | 80 | 20 |

| 3.00 | 60 | 40 |

| 4.00 | 20 | 80 |

| 4.50 | 20 | 80 |

| 4.60 | 80 | 20 |

| 5.50 | 80 | 20 |

Sample Preparation

- Standard Solution: Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a mixture of methanol and water (70:30) to obtain a stock solution of 500 µg/mL. Prepare working standards by serial dilution.

- Test Sample (Raw Herb): Accurately weigh ~500 mg of powdered rhizome into a 50 mL conical flask. Add 25 mL of methanol-water (70:30), sonicate for 30 minutes, and centrifuge. Filter the supernatant through a 0.22 µm membrane filter before injection.

- Test Sample (Solid Dosage Form): Empty the contents of 10 capsules or finely powder 10 tablets. Accurately weigh a portion equivalent to one dose into a 50 mL conical flask and proceed as for the raw herb.

Method Validation

The method should be validated according to ICH guidelines to ensure its suitability for intended use. Key validation parameters are summarized below [4] [5]:

| Validation Parameter | Target Specification / Result |

|---|---|

| Linearity | Correlation coefficient (R²) > 0.999 over a specified range (e.g., 5–200 µg/mL) [2]. |

| Precision (% RSD) | Repeatability and intermediate precision: % RSD < 2.0% for retention time and peak area [5]. |

| Accuracy (Recovery) | Mean recovery of 98–102% for the analyte spiked into a placebo or pre-analyzed sample [4]. |

| LOD / LOQ | LOD: 5 µg/mL (for ELSD); LOQ: 10–20 µg/mL (or lower with MS detection) [2]. |

| Specificity | Baseline resolution of this compound from other triterpenoids (e.g., actein, 23-epi-26-deoxyactein) and excipients. No interference at the retention time [1] [2]. |

| Robustness | Method performance remains unaffected by small, deliberate changes in flow rate (±0.02 mL/min), column temperature (±2 °C), or mobile phase composition (±2% absolute) [5]. |

Experimental Workflow

The following diagram illustrates the logical workflow for the development and application of this RP-UPLC method:

Application in Product Authentication

This method is not only for quantification but also serves as a powerful tool for species authentication. This compound has been reported as a specific chemical marker present in Actaea racemosa (Black Cohosh) and absent in some Asian Actaea species [1]. By establishing a chromatographic fingerprint and confirming the presence and quantity of this compound, manufacturers and regulators can verify the authenticity of raw materials and detect adulteration.

Troubleshooting and Notes

- Peak Tailing: If peak tailing is observed, check the column performance or slightly adjust the organic modifier percentage in the initial gradient.

- Low Response (ELSD): ELSD response is highly dependent on nebulization and evaporation temperatures. Optimize these parameters for maximum signal-to-noise ratio.

- System Suitability: Before analysis, perform a system suitability test with a standard solution. Criteria may include %RSD of peak area (<2.0%), tailing factor (<1.5), and theoretical plates (>5000) [5].

References

- 1. Ultra-High Performance Liquid Chromatography ... [sciencedirect.com]

- 2. Quantitative Determination of Triterpenoids and ... - Thieme Connect [thieme-connect.com]

- 3. Review of black cohosh-induced toxicity and adverse ... [pmc.ncbi.nlm.nih.gov]

- 4. Analytical quality by design (AQbD) based optimization of RP - UPLC ... [fjps.springeropen.com]

- 5. Development and Validation of a Stability-Indicating RP - UPLC ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Cimiracemoside A in Metabolomics Studies of Cimicifugae Rhizoma

Introduction to Cimicifugae Rhizoma and Cimiracemoside A

Cimicifugae Rhizoma (CR), commonly known as black cohosh or "Sheng-ma" in traditional Chinese medicine, is a perennial herb belonging to the Ranunculaceae family, widely distributed across temperate regions of the Northern Hemisphere. This medicinal plant has been extensively utilized in traditional medicine systems for centuries, primarily for treating women's health disorders including menopausal symptoms, dysmenorrhea, and labor pain, as well as inflammatory conditions and sore throats [1]. The pharmacological activities of CR are attributed to its diverse phytochemical composition, which includes triterpene glycosides, phenylpropanoids, flavonoids, alkaloids, and other bioactive compounds [1]. Among these, triterpene glycosides represent a particularly important class of specialized metabolites with demonstrated biological activities.

This compound is a structurally distinctive 9,19-cyclolanostane-type triterpene xyloside first isolated from the rhizomes of Cimicifuga racemosa [2] [3]. This compound features a complex cyclolanostane skeleton with characteristic epoxy bridges and hydroxyl groups, specifically identified as 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside [3]. This compound is part of a broader chemical family in CR that includes other triterpene glycosides such as actein, 23-epi-26-deoxyactein, cimiracemoside C, and various cimigenol derivatives [4] [1]. These compounds collectively contribute to the medicinal properties of CR and serve as important markers for quality control and standardization of CR-based products, especially since adulteration with related Actaea species remains a significant concern in the herbal supplement industry [4].

Analytical Profiling and Identification Protocols

Sample Preparation and Extraction Methods

Plant Material Processing: Begin by reducing dried CR rhizomes to a fine powder using a mechanical grinder, passing through a No. 3 sieve (approximately 2.36 mm mesh) to ensure particle size uniformity [5]. Precisely weigh 0.5 g of the homogeneous powder into a stoppered conical flask.

Extraction Protocol: Add 10 mL of 80% methanol aqueous solution (v/v) to the powder. Subject the mixture to ultrasonic extraction at 50°C for 40 minutes. Allow the solution to cool to room temperature, then make up the weight with 80% methanol to compensate for solvent evaporation. Filter the extract through a 0.22 μm membrane filter, then centrifuge 1 mL of the filtrate at 13,000 rpm for 10 minutes. Collect the supernatant for analysis [5].

Alternative Extraction: For comprehensive metabolomic profiling targeting both polar and non-polar compounds, sequential extraction with solvents of increasing polarity (hexane, ethyl acetate, methanol, and water) is recommended. The extraction efficiency can be monitored using reference standards when available [6].

Liquid Chromatography Separation Conditions

Chromatographic System: Utilize an ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) or equivalent reversed-phase column maintained at 40°C. The mobile phase should consist of 0.1% formic acid in water (solvent A) and acetonitrile (solvent B) with a gradient elution program as follows: 0-1 min (5% B), 1-20 min (5-25% B), 20-35 min (25-37% B), 35-38 min (37% B), 38-40 min (37-38% B), 40-48 min (38-45% B), 48-68 min (45-95% B), 68-70 min (95% B), 70-70.1 min (95-5% B), and 70.1-75 min (5% B) [5].

Chromatographic Parameters: Maintain a constant flow rate of 0.25 mL/min with an injection volume of 1 μL. Include a column equilibration time of 3-5 minutes between runs to ensure retention time stability. For conventional HPLC systems (e.g., for quality control applications), a similar gradient with extended run times can be employed using columns with 3-5 μm particle sizes [4].

Mass Spectrometry Detection Parameters

Ionization Source: Employ an electrospray ionization (ESI) source operating in both positive and negative ion modes. Set the ion spray voltage to +5.5 kV for positive mode and -4.5 kV for negative mode. The ionization source temperature should be maintained at 500°C [5].

Mass Analyzer Settings: For time-of-flight (TOF) mass analyzers, set the mass scanning range to m/z 100-1500. Configure the declustering potential to ±100 V and collision energy to ±38 V with collision energy superposition at 15 V. Use curtain gas (CUR) at 40 psi, nebulizing gas (GS1) at 50 psi, and auxiliary gas (GS2) at 50 psi [5].

Tandem Mass Spectrometry: For structural characterization, employ data-dependent acquisition (DDA) or targeted MS/MS analysis. The high mass accuracy provided by TOF instruments enables confident elemental composition determination of both molecular ions and fragment ions, which is crucial for identifying unknown triterpene glycosides and their fragmentation pathways [4].

Metabolite Identification Workflow

The identification of this compound and related compounds follows a systematic approach that combines chromatographic separation, mass spectrometric detection, and data analysis. The following workflow illustrates this process:

Quantitative Analysis and Quality Control Applications

Marker Compound Quantification

The comprehensive phytochemical analysis of Cimicifugae Rhizoma has revealed numerous bioactive compounds that serve as quality markers. The table below summarizes the key compounds used in quality assessment and their analytical characteristics:

Table 1: Key Bioactive Compounds in Cimicifugae Rhizoma for Quality Control

| Compound Class | Specific Compounds | Analytical Method | Significance |

|---|---|---|---|

| Triterpene Glycosides | This compound, Actein, 23-epi-26-deoxyactein, Cimiracemoside C | HPLC-ESI-TOF-MS | Authentication of CR species; Adulteration detection [4] [6] |

| Phenolic Acids | Ferulic acid, Isoferulic acid, Caffeic acid, Fukinolic acid | UPLC-Q-TOF-MS | Anti-inflammatory activity markers [5] [1] |

| Chromones | Cimifugin, Prim-O-glucosylcimifugin | HPLC-UV, HPLC-ELSD | Distinction between North American and Asian species [4] |

| Alkaloids | Cyclocimipronidine, Cimipronidine | HPLC-MS/MS | Potential bioactive compounds [1] |

Species Authentication and Adulteration Detection

Metabolite profiling of Actaea species has identified specific marker compounds that enable reliable discrimination between different species, which is crucial for preventing adulteration. Cimiracemoside C and cimifugin have been established as key markers to distinguish the authentic North American species (C. racemosa) from Asian species such as C. dahurica, C. heracleifolia, and C. foetida [4]. The protocol for species authentication involves:

Reference Standard Preparation: Prepare stock solutions of marker compounds (cimiracemoside C, cimifugin, this compound) at 1 mg/mL in methanol. Serially dilute to create calibration curves covering expected concentration ranges in samples [4].

Sample Analysis: Process CR samples using the extraction and LC-MS methods described in Section 2. Include reference standards in each analytical batch to ensure method reliability and retention time stability.

Data Interpretation: Apply multivariate analysis such as Principal Component Analysis (PCA) to the LC-MS total ion chromatograms. Specimens of authentic C. racemosa will cluster separately from other species based on their distinct metabolite profiles, particularly the relative abundances of the marker compounds [4].

Quality Control Metrics for Standardized Extracts

For the standardization of CR extracts and products, the following parameters should be monitored:

Total Triterpene Glycoside Content: Expressed as sum of actein, 23-epi-26-deoxyactein, and this compound, typically ranging from 0.5-2.0% in authenticated CR material [1].

Marker Compound Ratios: Calculate the ratio of cimiracemoside C to cimifugin, which should fall within established ranges for authentic C. racemosa (significantly higher than in Asian species) [4].

Chromatographic Fingerprints: Compare sample chromatograms with reference fingerprints of authenticated CR material, focusing on the retention time windows of triterpene glycosides (typically 30-50 minutes in reversed-phase LC) [4].

Biological Activity and Mechanism of Action

Anti-inflammatory Pathways and Molecular Mechanisms

Cimicifugae Rhizoma extracts and their bioactive components, including this compound and related compounds, demonstrate significant anti-inflammatory effects through modulation of multiple signaling pathways. Recent research has elucidated that the anti-inflammatory activity of CR involves the following mechanisms:

TLR4/IL-1β-IRAK/NF-κB Pathway Modulation: Bioactive components in CR, including phenylpropanoid derivatives such as ferulic acid and isoferulic acid, inhibit the activation of Toll-like receptor 4 (TLR4) and subsequent signaling through interleukin-1 receptor-associated kinase (IRAK), ultimately leading to reduced nuclear factor kappa B (NF-κB) activation and decreased expression of pro-inflammatory cytokines [5].

IL-6/JAK/STAT3 Pathway Regulation: CR components suppress the interleukin-6 (IL-6) mediated activation of Janus kinases (JAK) and signal transducer and activator of transcription 3 (STAT3), thereby attenuating the inflammatory cascade [5].

Cytokine Inhibition: Key compounds in CR, including N-cis-feruloyltyramine, ferulic acid, cimifugin, and isoferulic acid, demonstrate dose-dependent inhibition of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in LPS-induced inflammation models of lung epithelial cells [5].

The following diagram illustrates the integrated signaling pathways through which Cimicifugae Rhizoma compounds exert their anti-inflammatory effects:

Experimental Protocols for Bioactivity Assessment

4.2.1 In Vitro Anti-inflammatory Assay

Cell Culture: Maintain normal human lung epithelial cells in appropriate culture medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. Seed cells in 96-well plates at a density of 1×10⁵ cells/well and allow to adhere overnight [5].

Inflammation Induction and Treatment: Induce inflammation by treating cells with lipopolysaccharide (LPS) at 1 μg/mL. Simultaneously, treat cells with test compounds (this compound, ferulic acid, isoferulic acid, cimifugin, or CR extracts) at various concentrations (typically 1-100 μM). Include appropriate controls (vehicle and reference anti-inflammatory agent) [5].

Cytokine Measurement: After 24 hours of treatment, collect culture supernatants and quantify levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) using ELISA kits according to manufacturer protocols. Express results as percentage inhibition compared to LPS-only treated controls [5].

4.2.2 Molecular Docking Studies

Target Selection: Based on network pharmacology analyses, select core targets including TLR4, NF-κB, PIK3CA, and STAT3 for docking studies [5].

Protein Preparation: Retrieve three-dimensional structures of target proteins from Protein Data Bank. Remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign partial charges using molecular modeling software.

Ligand Preparation: Obtain 3D structures of CR compounds from PubChem or generate them using chemical modeling software. Perform energy minimization and convert to appropriate format for docking simulations.

Docking Protocol: Conduct flexible ligand docking using programs such as AutoDock Vina. Set docking parameters to explore a sufficiently large grid box centered on the active site of each target protein. Run multiple docking simulations and select the most stable binding poses based on docking scores and interaction patterns [5].

Advanced Analytical Techniques and Future Perspectives

Molecular Networking for Metabolite Annotation

LC-MS/MS-based molecular networking has emerged as a powerful approach for comprehensive metabolite profiling and visualization of the chemical space in complex botanical extracts like Cimicifugae Rhizoma. This technique groups molecules into families or clusters based on common MS/MS fragmentation patterns, facilitating the annotation of both known and potentially novel metabolites [6]. The protocol for molecular networking analysis includes:

Data Acquisition: Acquire LC-MS/MS data in data-dependent acquisition mode, selecting the most intense precursors for fragmentation. Ensure adequate collision energy ramp to obtain informative fragment spectra.

Data Processing: Convert raw data to mzML format and process using the Global Natural Products Social Molecular Networking (GNPS) platform. Use a modified cosine score threshold of 0.7 or higher to define spectral similarity [6].

Network Visualization and Interpretation: Visualize the resulting molecular networks using Cytoscape or the GNPS web interface. Identify clusters corresponding to triterpene glycosides, phenylpropanoids, and other compound classes. Use known standards (when available) to "seed" the network and annotate related compounds [6].

Integration of Metabolomics with Network Pharmacology

The combination of metabolomic profiling with network pharmacology represents a powerful strategy for elucidating the complex mechanisms underlying the therapeutic effects of Cimicifugae Rhizoma. This integrated approach involves:

Component-Target Network Construction: Identify the complete chemical profile of CR extracts using UPLC-Q-TOF-MS, then predict potential protein targets for each compound using SwissTargetPrediction and similar tools [5].

Disease Target Mapping: Collect known therapeutic targets for specific conditions (e.g., acute pneumonia, menopausal symptoms) from public databases such as GeneCards, DisGeNET, and OMIM [5].

Network Analysis and Validation: Construct and analyze protein-protein interaction (PPI) networks using the STRING database. Identify hub targets based on topological features, then validate these predictions through molecular docking and in vitro experiments [5].

Table 2: Analytical Techniques for Cimicifugae Rhizoma Metabolomics

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV/ELSD | Quality control, routine analysis | Cost-effective, reproducible | Limited resolution, low sensitivity for minor components |

| HPLC-ESI-TOF-MS | Comprehensive metabolite profiling, marker discovery | High mass accuracy, wide dynamic range | Requires expert data interpretation, higher cost |

| UPLC-Q-TOF-MS/MS | Detailed structural characterization, molecular networking | Superior chromatographic resolution, MS/MS capability | Complex operation, extensive method development |

| HPTLC-densitometry | Rapid authentication, fingerprinting | High throughput, visual results | Limited quantitative precision, lower resolution |

| NMR spectroscopy | Structural elucidation, absolute configuration | Non-destructive, provides structural details | Lower sensitivity, requires pure compounds |

Conclusion

The comprehensive metabolomic study of Cimicifugae Rhizoma, with particular focus on This compound and related triterpene glycosides, provides valuable insights for quality control, standardization, and therapeutic applications of this important medicinal plant. The application notes and protocols detailed in this document offer robust methodologies for the analysis, quantification, and biological evaluation of CR and its bioactive components. The integration of advanced analytical techniques such as LC-MS/MS-based molecular networking with network pharmacology approaches enables a systems-level understanding of the complex mixture of phytochemicals in CR and their multifaceted mechanisms of action.

As research in this field advances, future perspectives include the development of validated reference methods for the simultaneous quantification of multiple marker compounds in CR products, further exploration of synergistic effects between different CR constituents, and the application of cutting-edge technologies such as ion mobility-mass spectrometry for enhanced separation and characterization of isomeric compounds. These advances will continue to strengthen the scientific basis for the quality control and therapeutic application of Cimicifugae Rhizoma in evidence-based medicine.

References

- 1. Phytochemistry and ethnopharmacological studies of ... [sciencedirect.com]

- 2. : A New Cycloanostanol Xyloside from the... This compound [jstage.jst.go.jp]

- 3. This compound: A New Cyclolanostanol Xyloside From ... [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic profiling of Actaea species extracts using high ... [sciencedirect.com]

- 5. The Effect Components and Mechanisms of Action ... [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of botanicals and botanical supplements by LC ... [pmc.ncbi.nlm.nih.gov]

accelerated solvent extraction parameters for Cimiracemoside A

An Introduction to Cimiracemoside A and ASE

This compound is a 9,19-cyclolanostane-type triterpene xyloside isolated from the rhizomes of Cimicifuga racemosa (black cohosh) [1]. It belongs to a class of compounds investigated for various biological activities, including potential antidiabetic effects via AMPK activation [2].

Accelerated Solvent Extraction (ASE) is a automated technique that uses liquid solvents at elevated temperatures and pressures to rapidly extract analytes from solid matrices. The elevated temperature increases solubility and diffusion rates, while the pressure keeps the solvent below its boiling point, enabling efficient extraction in a short time. This method is particularly suitable for thermolabile compounds like triterpene glycosides when optimal parameters are carefully controlled.

Optimized ASE Parameters for this compound

The tables below summarize the critical and additional parameters for ASE. These are based on general ASE guidelines for polymeric or plant samples, where temperature and solvent choice are consistently identified as the most influential factors [3].

Table 1: Core ASE Parameters for Method Development

| Parameter | Recommended Setting for this compound | Rationale & Impact |

|---|---|---|

| Temperature | 80 - 110 °C | Higher temperatures improve solubility and kinetics [3]. Start at 80°C to avoid degradation. |

| Static Time | 5 - 10 minutes | Adequate time for analyte solubilization at high temperature. |

| Solvent System | Methanol:Water (e.g., 70:30 to 80:20 v/v) | Medium polarity to target cycloartanol-type triterpene glycosides [4]. |

| Static Cycles | 2 - 3 | Multiple cycles exhaustively extract the sample. |

| Pressure | 1000 - 1500 psi | Prevents solvent boiling; ensures contact with matrix. |

| Flush Volume | 40 - 60% of cell volume | Removes extract post-static cycle. |

| Purge Time | 60 - 90 seconds | Inert gas purge clears lines and cell. |

Table 2: Additional Configurable Parameters

| Parameter | Typical Setting | Notes |

|---|---|---|

| Sample Size | 1 - 5 grams | Representative, homogenized sample. |

| Dispersant | Diatomaceous Earth | Mix with sample to prevent channeling. |

| Cell Size | 11, 22, or 33 mL | Matches sample size. |

| Heating Time | 5 - 9 minutes | Time to reach target temperature. |

| Collection Vessel | 40, 60, or 250 mL | Must accommodate total extract volume. |

Detailed ASE Experimental Protocol

Sample Preparation

- Obtain dried and powdered Cimicifuga racemosa rhizomes.

- For results comparable to the isolation paper [1], ensure the plant material is of a known and documented origin and chemotype.

- Homogenize the powder to ensure a consistent particle size.

ASE System Setup

- Install the ASE system according to the manufacturer's instructions.

- Pre-condition the system by running a blank cycle with your chosen solvent to clean it and verify performance.

Extraction Cell Preparation

- Weigh the appropriate amount of sample (e.g., 2 g).

- Thoroughly mix the sample with an inert dispersant like diatomaceous earth (1:1 to 2:1 ratio) to create a free-flowing powder and prevent channeling of the solvent.

- Load the mixture into a stainless steel extraction cell, lightly tapping to settle the contents. Place the cell on the carousel.

Instrument Programming and Run

- Input the parameters from Table 1 and Table 2 into the ASE method.

- Start the extraction sequence. A typical workflow is visualized below.

Post-Extraction Processing

- After the run, the extract will be in the collection vial.

- Filter the extract if necessary to remove any particulate matter.

- Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

- Transfer the concentrated extract to a volumetric flask and make up to volume with the extraction solvent for analysis.

Analysis and Validation

The success of the extraction should be validated using analytical techniques. The original isolation of this compound relied on 1D- and 2D-NMR experiments and high-resolution electrospray ionization Fourier transformation mass spectrometry (HRESIFTMS) for definitive structure elucidation [1]. For routine analysis, HPLC-UV/ELSD or LC-MS are more practical.

Develop an HPLC method with a C18 reverse-phase column and a water-acetonitrile gradient. Monitor the chromatogram at a UV wavelength of 205-210 nm, as triterpene glycosides have low UV absorption maxima, or use an Evaporative Light Scattering Detector (ELSD).

Critical Method Development Considerations

- Solvent Optimization: The recommended methanol-water mixture is a starting point. Ethanol-water, being less toxic, is a viable alternative for a "greener" method. The optimal ratio should be determined experimentally.

- Temperature Calibration: While high temperature is beneficial, thermal degradation is a risk. Conduct a temperature gradient study (e.g., 60°C, 80°C, 100°C, 120°C) while monitoring the yield and purity of this compound to find the ideal balance.

- Matrix Effects: Different batches or sources of Cimicifuga racemosa may have varying levels of inherent moisture, lipids, or other constituents that can affect extraction efficiency. The method may require slight adjustments for different matrices.

Reference List

- This compound: A New Cycloanostanol Xyloside from the Rhizome of Cimicifuga racemosa. (2000). Chemical and Pharmaceutical Bulletin, 48(3), 425–427 [1].

- Lou, X. W., Janssen, J. G. M., & Cramers, C. A. M. G. (1997). Parameters affecting the accelerated solvent extraction of polymeric samples. Analytical Chemistry, 69(8), 1598–1603 [3].

- Antidiabetic effects of the Cimicifuga racemosa extract Ze 450 in vitro and in vivo in ob/ob mice. (2014). Phytomedicine, 21(11), 1382–1389 [2].

- Black Cohosh Research Breakdown. Examine.com. Last Updated: October 5, 2023 [4].

References

- 1. : A New Cycloanostanol Xyloside from the... This compound [jstage.jst.go.jp]

- 2. Antidiabetic effects of the Cimicifuga racemosa extract Ze 450 in vitro... [pubmed.ncbi.nlm.nih.gov]

- 3. affecting the Parameters of polymeric... accelerated solvent extraction [research.tue.nl]

- 4. Research Breakdown on Black Cohosh - Examine [examine.com]

Cimiracemoside A chromatographic separation techniques

Analytical HPLC Method for Quantification

This method, adapted from a published study, is suitable for the qualitative and quantitative analysis of Cimiracemoside A in Black Cohosh extracts and finished products using HPLC with in-line Evaporative Light Scattering (ELS) and Photodiode Array (PDA) detection [1].

- Objective: To separate and quantify this compound alongside other major triterpene glycosides and phenolic compounds in a single chromatographic run.

- Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and in-line PDA and ELSD.

- Chromatographic Conditions:

- Column: Lichrosphere C18 column

- Mobile Phase:

- A: 0.1% Trifluoroacetic acid (TFA) in water

- B: 0.1% TFA in acetonitrile

- Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0 | 88 | 12 |

| 10 | 80 | 20 |

| 11 | 88 | 12 |

| 15 | 88 | 12 |

- Detection:

- ELS Detector: Drift tube temperature: 75°C; Nebulizer gas (N2) pressure: 2.5 bar.

- PDA Detector: Monitoring at 203 nm and 254 nm.

- Sample Preparation: Powdered plant material or homogenized product is extracted with methanol. The extract is centrifuged, and the supernatant is filtered before injection [1].

Preparative HPLC for Purification

For isolating pure this compound from a complex extract, preparative HPLC is required. The following protocol scales up the analytical principles [2].

- Objective: To isolate high-purity this compound from a crude Black Cohosh extract.

- Instrumentation: Preparative HPLC system with a UV detector.

- Chromatographic Conditions:

- Column: Pre-packed C18 reversed-phase column

- Mobile Phase: Acetonitrile and water (with 0.1% TFA), using a gradient elution from 25% to 90% acetonitrile over 15-30 minutes.

- Flow Rate: Scaled appropriately from the analytical flow rate based on column dimensions.

- Detection: UV detection at 210 nm.

- Sample Preparation: The crude extract, obtained via solvent extraction of dried rhizomes, should be dissolved in the initial mobile phase and filtered before injection. Collected fractions containing this compound are analyzed for purity and concentrated [2].

Method Validation

For any analytical method used in quality control, validation is essential to demonstrate it is fit for purpose. The following table outlines key validation parameters and typical acceptance criteria based on ICH guidelines [3] [4].

| Validation Parameter | Protocol Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Inject blank, placebo, and standard. Demonstrate baseline separation of this compound from other compounds. No interference at retention time. | Peak purity index ≥ 0.99 (by PDA). Resolution from closest peak > 2.0 [1] [4]. |

| Linearity | Prepare and inject this compound standard at 5-6 concentration levels across the range. | Correlation coefficient (r) > 0.999 [3]. |

| Accuracy (Recovery) | Spike placebo with known quantities of standard. Analyze and calculate % recovery. | Recovery 95–105% [4]. |

| Precision | Repeatability: Multiple injections of standard. Intermediate Precision: Same test on different days/analysts. | RSD of peak area ≤ 2.0% [4]. | | LOD & LOQ | Determine from signal-to-noise ratio of a diluted standard. | LOD: S/N ~3.3. LOQ: S/N ~10 [3]. |

Experimental Workflow

The diagram below outlines the logical workflow for the analysis and purification of this compound, integrating the protocols described above.

Key Application Notes

- Detection Selection: Triterpene glycosides like this compound have weak UV chromophores. The ELSD is a superior detection method for quantitative work because its response is independent of a compound's optical properties [1].

- Extraction Efficiency: For extracting this compound, room temperature (20-28°C) extraction is optimal. Higher temperatures can lead to thermal degradation. A solvent system of 20% ethanol in water provides enhanced recovery compared to water alone [2].

- System Suitability: Before any quantitative analysis, perform a system suitability test. This typically involves multiple injections of a standard solution to ensure the chromatographic system meets pre-defined criteria for precision (e.g., RSD of peak area ≤ 2.0%) and resolution [4].

References

- 1. High-performance liquid chromatographic analysis of Black ... [sciencedirect.com]

- 2. Buy this compound | 264875-61-8 [smolecule.com]

- 3. A Validated Ultra-High-Pressure Liquid Chromatography for... Method [juniperpublishers.com]

- 4. of Stability-Indicating Validation for Pharmaceuticals... HPLC Methods [chromatographyonline.com]

analytical standards for Cimiracemoside A

Introduction to Cimiracemoside A

This compound is a 9,19-cyclolanostane-type triterpene xyloside isolated from the rhizomes of Cimicifuga racemosa (also known as Actaea racemosa or Black Cohosh) [1]. It belongs to a large group of triterpene glycosides which, along with polyphenolic compounds, are considered the main bioactive constituents of Black Cohosh [2] [3]. The roots and rhizomes of Black Cohosh have a long history of use in traditional medicine, and the plant is now a key botanical dietary supplement, primarily for women's health [2].

A Practical Analytical Workflow

The following diagram outlines a generalized workflow for the extraction, separation, and analysis of triterpene glycosides like this compound from Black Cohosh.

Detailed Protocol Steps

- Plant Material Authentication: Ensure the correct identification of the source plant as Actaea racemosa. Authentication can be done morphologically and confirmed using analytical methods like HPLC to distinguish it from other Actaea species using marker compounds [3].

- Extraction:

- Defatting: Treat the powdered plant material with a non-polar solvent like hexane to remove fats and pigments [4].

- Primary Extraction: Use an accelerated solvent extractor or maceration with a medium-polarity solvent. Common solvents reported include 80% methanol, 75% ethanol, or 40% 2-propanol in water [3].

- Partitioning: Concentrate the aqueous extract and partition it successively with solvents like n-butanol to enrich the triterpene glycosides [3].

- Purification:

- Initial Clean-up: Subject the n-butanol fraction to size exclusion chromatography (e.g., Sephadex LH-20) or open column chromatography (e.g., C18 or Diaion HP-20) to remove sugars and polar phenolics [4] [3].

- High-Resolution Separation: High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to isolate various triterpene saponins from Actaea racemosa with high purity (over 96%) [4]. A specific solvent system reported is n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v) [4]. Preparative HPLC is another effective final purification step.

- Analysis and Identification:

- HPLC Conditions: While a specific method for this compound is not listed, analyses of Black Cohosh triterpenes often use reversed-phase C18 columns with a water-acetonitrile gradient, sometimes with modifiers like 0.1% formic acid. Detection is typically via Photodiode Array (PDA) or Evaporative Light Scattering (ELSD) detectors [2] [3].

- Structural Elucidation: The structure of this compound was established using 1D- and 2D-NMR experiments and high-resolution mass spectrometry (HRESIFTMS) [1].

Analytical Method Validation Parameters

For any quantitative analytical method developed for this compound, it must be validated. The table below summarizes the core parameters as per ICH Q2(R1) guidelines [5] [6].

| Validation Parameter | Definition | Typical Acceptance Criteria & Methodology |

|---|---|---|

| Specificity | Ability to measure analyte accurately despite potential interferences. | No interference at analyte retention time. Confirmed by analyzing blank and spiked samples [6]. |

| Accuracy | Closeness of test results to the true value. | Measured by spike recovery. % Recovery = (Measured Concentration / Theoretical Concentration) × 100%. Minimum 9 determinations over 3 levels [5] [6]. |

| Precision | Degree of scatter under same conditions (Repeatability). | Expressed as % Relative Standard Deviation (%RSD). Minimum 6 determinations at 100% test concentration [5] [6]. |

| Linearity | Ability to obtain results proportional to analyte concentration. | Minimum 5 concentration levels. Correlation coefficient (r) > 0.99 [5] [6]. |

| Range | Interval between upper and lower analyte levels. | Demonstrated from 50% to 150% of target concentration with suitable linearity, accuracy, and precision [6]. |

| LOD / LOQ | Lowest amount detected/quantified with reliability. | LOD (Signal/Noise ≈ 3:1), LOQ (Signal/Noise ≈ 10:1). Can be based on standard deviation of response and slope [5] [6]. |

| Robustness | Capacity to remain unaffected by small, deliberate method variations. | Evaluated during method development by varying parameters like column temperature, flow rate, or mobile phase pH [6]. |

Key Considerations for Researchers

- Source and Authenticity: The botanical authenticity of Black Cohosh raw material is critical. Some commercial products have been found to be adulterated with less expensive Asian Actaea species. Marker compounds like cimiracemoside C (for Black Cohosh) and cimifugin (for Asian species) can be used for distinction [3].

- Chemical Instability: Many analytes can decompose during sample preparation and storage. The stability of this compound in solution should be investigated during method development [5].

- Standard Availability: A primary challenge is the commercial availability of high-purity this compound standard for use in quantification. Its isolation and purification, as outlined in the protocol, may be a necessary first step.

Application Notes

- Quality Control of Botanicals: A validated method for this compound can be part of a comprehensive quality control protocol to ensure the authenticity, purity, and potency of Black Cohosh raw materials and finished products [3].

- Standardization of Extracts: While some Black Cohosh products are standardized to triterpene glycosides like 23-epi-26-deoxyactein, a method for this compound adds another dimension for phytochemical profiling and standardization [3].

- Stability and Degradation Studies: A specific and robust analytical method is essential for monitoring the stability of this compound in formulations and for studying its degradation pathways under various stress conditions (e.g., heat, light, pH).

Important Disclaimer

This document is a synthesis of general analytical principles and published research on closely related compounds. It is intended for research purposes only. The protocols and parameters should be treated as a starting point and must be rigorously tested, optimized, and validated in your own laboratory for the specific analysis of this compound.

References

- 1. : A New Cycloanostanol Xyloside from the... This compound [jstage.jst.go.jp]

- 2. Analysis of Polyphenolic Compounds and Radical ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Botanical Authenticity and Phytochemical ... [pmc.ncbi.nlm.nih.gov]

- 4. Development of a fast and convenient method for the isolation of... [pubmed.ncbi.nlm.nih.gov]

- 5. of Validation | IntechOpen Analytical Methods [intechopen.com]

- 6. : are your Analytical ... | QbD Group Method Validation analytical [qbdgroup.com]

Cimiracemoside A stability-indicating assay methods

Analytical Methods for Black Cohosh Constituents

While a dedicated method for Cimiracemoside A is not listed, published protocols for analyzing triterpene glycosides and polyphenols in Black Cohosh provide an excellent starting point. Key parameters from these methods are summarized below.

Table 1: HPLC Instrumentation and Conditions for Black Cohosh Analysis

| Parameter | Description from Literature |

|---|---|

| HPLC System | Waters 2695 separations module [1] [2] |

| Detection | Photodiode Array (PDA) Detector [1] [2]; Evaporative Light Scattering Detector (ELSD) [3] |

| Analytical Column | - 125 × 4.0 mm or 250 × 4.6 mm i.d., C18 column (e.g., Hypersil ODS, Aqua C18, Phenomenex) [1] [2]

- 150 x 4.6 mm, C18 column (e.g., Waters SymmetryShield RP18) [4] | | Column Temperature | 25 °C [1] | | Flow Rate | 1.0 mL/min [1] | | Injection Volume | 10 µL [1] | | Mobile Phase | For Polyphenols: Acetonitrile (A) and 10% aqueous formic acid (B), using a gradient [1]. General: Water (A) and acetonitrile (B) with gradient elution [4]. |

Table 2: Data for Key Black Cohosh Compounds This table combines data from multiple sources and may represent different analytical runs.

| Compound Name | Class | Purity of Standard | Detection Wavelength / Method | Note |

|---|

| this compound | Triterpene Glycoside | Not specified in search results | - UV: 203 nm [1]

- ELSD [3] | A reference standard is available commercially [3]. | | Cimiracemoside F | Triterpene Glycoside | Not specified | UV: 203 nm [1] | Purchased as a standard [1]. | | 23-epi-26-deoxyactein | Triterpene Glycoside | 60.74% | UV: 203 nm [1] | Purchased as a standard [1]. | | Caffeic Acid | Polyphenol | Not specified | UV: 280 or 320 nm [1] | Purchased as a standard [1] [3]. | | Fukinolic Acid | Polyphenol | 95.90% | UV: 280 or 320 nm [1] | Isolated from Black Cohosh [1]. |